molecular formula C24H19ClN2OS B383361 (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide CAS No. 402946-05-8

(Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide

Cat. No. B383361
CAS RN: 402946-05-8
M. Wt: 418.9g/mol
InChI Key: PVAJCKRTZWUYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolylidene derivative and has been synthesized using different methods.

Scientific Research Applications

(Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Moreover, this compound has shown promising results in the treatment of Alzheimer's disease.

Mechanism of Action

The mechanism of action of (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound also inhibits the activity of various enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide has significant biochemical and physiological effects. It has been reported to induce DNA damage and oxidative stress in cancer cells, leading to cell death. Moreover, this compound has shown to reduce the levels of pro-inflammatory cytokines, indicating its potential anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide in lab experiments is its potential anticancer activity. The compound has shown to be effective against various cancer cell lines, making it a potential candidate for further research. However, one of the limitations of using this compound is its toxicity, which may affect the results of the experiments.

Future Directions

There are several future directions for the research on (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide. One of the directions is to investigate its potential applications in the treatment of Alzheimer's disease. Moreover, further research is needed to understand the mechanism of action of this compound fully. Additionally, the development of analogs of (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide may lead to the discovery of more potent and selective compounds for the treatment of cancer and other diseases.
Conclusion:
In conclusion, (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide is a thiazolylidene derivative that has potential applications in various fields of scientific research. The compound has shown promising results in the treatment of cancer and Alzheimer's disease. However, further research is needed to fully understand its mechanism of action and develop more potent and selective analogs.

Synthesis Methods

The synthesis of (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide has been reported in various research articles. One of the methods involves the reaction of 4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)hydrazinecarboxamide with benzaldehyde in the presence of acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography.

properties

IUPAC Name

N-[4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)-1,3-thiazol-2-ylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2OS/c1-16-7-6-10-21(17(16)2)27-22(18-11-13-20(25)14-12-18)15-29-24(27)26-23(28)19-8-4-3-5-9-19/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAJCKRTZWUYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=CSC2=NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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